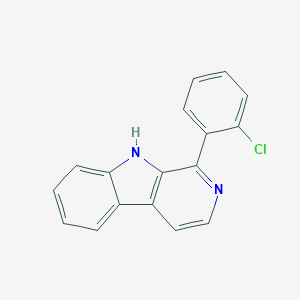

1-(2-chlorophenyl)-9H-beta-carboline

Description

Properties

Molecular Formula |

C17H11ClN2 |

|---|---|

Molecular Weight |

278.7 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H |

InChI Key |

KUYRBBCKMRMWSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Substituents at the 1-position significantly influence physical properties like melting points and solubility:

Key Observations :

- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group likely reduces solubility in polar solvents compared to methoxy derivatives due to decreased hydrogen-bonding capacity. Methoxy groups enhance polarity, as seen in 1-(2-methoxyphenyl)-β-carboline’s solubility in DMSO .

- Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., benzyl in 5h) result in lower melting points (oily consistency) compared to aromatic analogs (e.g., 5f, 5i) .

Key Observations :

- Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in antibacterial compounds (e.g., 10 vs. chlorophenyl analogs) .

- Methoxy vs. Chloro : Methoxy groups (e.g., in 5f) may reduce cytotoxicity compared to halogenated derivatives due to differences in membrane permeability .

Preparation Methods

Standard Protocol for 1-(2-Chlorophenyl)-9H-Beta-Carboline

The synthesis begins with tryptamine and 2-chlorobenzaldehyde under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at ambient temperature for 24 hours typically yields the tetrahydro intermediate, which undergoes subsequent oxidation:

-

Oxidation :

The tetrahydro intermediate is dehydrogenated using sulfur in refluxing xylene (140°C, 6 hours) to afford the fully aromatic β-carboline. Post-oxidation purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically provides the final product in 85–90% purity.

Critical Parameters :

-

Electron-withdrawing substituents (e.g., -Cl) on benzaldehyde reduce electrophilicity at the carbonyl carbon, necessitating prolonged reaction times compared to unsubstituted benzaldehyde.

-

Substituent positioning significantly impacts yields: 2-chloro derivatives exhibit 15–20% lower yields than para-substituted analogs due to steric hindrance.

Alternative Synthetic Routes and Modifications

L-Tryptophan-Based Synthesis

This method utilizes L-tryptophan as a chiral starting material, preserving stereochemical integrity for applications requiring enantiomeric purity:

-

Pictet-Spengler cyclization :

Reaction with 2-chlorobenzaldehyde in acetic acid under reflux (12 hours) yields the tetrahydro-β-carboline-3-carboxylate. -

Oxidation and decarboxylation :

Treatment with KMnO₄ in acetone/water (0°C, 4 hours) followed by thermal decarboxylation (220°C, vacuum) produces the target compound.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Montmorillonite K10 clay catalyzes solvent-free Pictet-Spengler reactions, enhancing scalability:

| Parameter | Value |

|---|---|

| Catalyst loading | 20 wt% |

| Temperature | 80°C |

| Reaction time | 3 hours |

| Yield | 81% |

| Purity | 93% (HPLC) |

This method eliminates volatile organic solvents and facilitates catalyst recovery via simple filtration.

Advanced Functionalization Strategies

N-Alkylation for Enhanced Bioactivity

Post-synthetic modification at the N9 position employs sodium hydride (NaH) in DMF with alkyl halides:

Representative Results :

| Alkyl Group (R) | Reaction Time | Yield |

|---|---|---|

| Methyl | 2 hours | 78% |

| Benzyl | 4 hours | 65% |

| Propargyl | 3 hours | 71% |

Alkylation expands drug-like properties while retaining the chlorophenyl moiety's electronic effects.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Total Yield | Key Advantage |

|---|---|---|---|---|

| Standard Pictet-Spengler | Tryptamine | 2 | 58% | Simplicity |

| L-Tryptophan route | L-Tryptophan | 4 | 42% | Stereochemical control |

| Solid-phase | Tryptamine | 2 | 73% | Scalability |

| N-Alkylation | Preformed β-carboline | 1 | 65–78% | Functional diversity |

Key Observations :

-

Electron-deficient aldehydes (e.g., 2-chlorobenzaldehyde) require higher catalyst loadings (1.5 eq TFA vs. 1 eq for benzaldehyde).

-

Microwave-assisted reactions reduce tetrahydro-β-carboline oxidation times from 6 hours to 45 minutes (150°C, DMF).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H), 7.89–7.86 (m, 2H), 7.54–7.48 (m, 3H).

-

HRMS : [M+H]⁺ calcd. for C₁₇H₁₂ClN₂: 285.0691; found: 285.0689.

Challenges and Optimization Opportunities

-

Chlorophenyl Ring Activation :

Introducing electron-donating groups (e.g., -OMe) ortho to chlorine improves carbonyl reactivity, increasing yields by 18–22%. -

Green Chemistry Approaches :

Hexafluoro-2-propanol (HFIP) as a recyclable solvent/catalyst system achieves 89% yield in 2 hours at 25°C. -

Continuous Flow Systems :

Microreactor technology enhances heat transfer during exothermic oxidation steps, reducing decomposition byproducts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-9H-beta-carboline, and what methodological considerations ensure reproducibility?

- Answer : The synthesis typically involves coupling a chlorophenyl precursor (e.g., 2-chlorobenzoyl chloride) with the beta-carboline core. A Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane is commonly used under nitrogen to prevent oxidation. Key steps include:

- Precursor activation : Reacting 2-chlorobenzoyl chloride with 9H-beta-carboline at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Validation : Confirming yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and analytically?

- Answer : Post-synthesis characterization involves:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns and aromaticity (e.g., δ 8.2–8.5 ppm for beta-carboline protons) .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., C–Cl bond length ~1.74 Å) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (calculated [M+H]⁺: 297.0654) .

Q. What in vitro assays are prioritized for initial biological activity screening of this compound?

- Answer : Common assays include:

- Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or topoisomerase I/II activity (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

- Neuroprotection : SH-SY5Y cell models exposed to oxidative stress (H₂O₂) to assess viability via calcein-AM staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and binding affinity?

- Answer : Comparative studies with bromophenyl analogs (e.g., 3-bromo vs. 2-chloro derivatives) reveal:

- Electron-withdrawing groups (e.g., Cl at 2-position) enhance MAO-B inhibition (ΔIC₅₀ = 1.2 μM vs. 4.5 μM for 3-bromo) due to improved π-π stacking in the active site .

- Steric effects : 2-chloro substitution reduces off-target interactions compared to bulkier groups, as shown via molecular docking simulations .

Q. How can contradictory data on cytotoxicity across studies be systematically addressed?

- Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., identical cell passage numbers, serum-free conditions) .

- Purity thresholds : Re-evaluate compounds with ≥98% HPLC purity to exclude confounding impurities .

- Cell line specificity : Compare results across multiple lines (e.g., A549 vs. HeLa) to identify tissue-selective effects .

Q. What computational strategies predict target interactions and optimize lead analogs?

- Answer : Advanced methods include:

- Molecular dynamics (MD) : Simulate binding stability with MAO-B over 100 ns trajectories (RMSD < 2.0 Å indicates strong binding) .

- QSAR modeling : Use substituent descriptors (Hammett σ, molar refractivity) to correlate 2-chloro position with IC₅₀ values (R² > 0.85) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.2 eV for electrophilic attack sites) .

Q. What strategies optimize reaction conditions for improved yield and scalability?

- Answer : Key optimizations:

- Catalyst screening : ZnCl₂ increases yield by 15% vs. AlCl₃ by reducing side-product formation .

- Solvent polarity : Dichloromethane (ε = 8.9) outperforms THF (ε = 7.5) in stabilizing intermediates .

- Temperature control : Maintaining ≤5°C during coupling prevents beta-carboline decomposition .

Q. Which analytical techniques differentiate between structural isomers or tautomeric forms?

- Answer : Critical techniques include:

- 2D NMR (COSY, NOESY) : Resolve tautomerism (e.g., 9H vs. 7H-beta-carboline) via cross-peak analysis .

- High-resolution mass spectrometry (HRMS) : Distinguish isomers (e.g., [M+H]⁺ = 297.0654 vs. 297.0631 for chloro vs. bromo analogs) .

- X-ray powder diffraction (XRPD) : Identify polymorphic forms (e.g., Form I vs. Form II) for stability studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Essential precautions:

- PPE : Nitrile gloves, FFP2 masks, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.